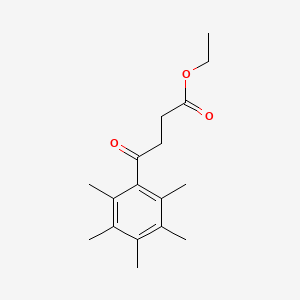![molecular formula C11H10BrF3 B3314837 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 951889-60-4](/img/structure/B3314837.png)
2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups. “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate .Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-4-(trifluoromethyl)phenylacetonitrile”, has a molecular formula of C9H5BrF3N and a molecular weight of 264.05 g/mol . The InChI Key is RYUZTTSDBHOIAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Bromo-4-(trifluoromethyl)phenylacetonitrile”, include a boiling point of 265-266 °C, a density of 1.626 g/mL at 25 °C, and a refractive index of 1.502 . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Development of FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3) group-containing compounds, including “2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene”, have been extensively used in the development of FDA-approved drugs . The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of drug molecules.
Synthesis of Butyl (E)-3- Acrylate
“2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene” can be used to synthesize butyl (E)-3- acrylate . Butyl acrylate is a useful monomer in the production of polymers for coatings, adhesives, and sealants.
Synthesis of 1-Benzyl-2- (2-bromo-4- (trifluoromethyl)phenyl)indole
This compound can also be used in the synthesis of 1-benzyl-2- (2-bromo-4- (trifluoromethyl)phenyl)indole . Indole derivatives have a wide range of applications in medicinal chemistry and are found in many natural products and pharmaceuticals.
Use in Material Science
The trifluoromethyl group in “2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene” can enhance the properties of materials, making it useful in material science . For example, it can improve the thermal stability and chemical resistance of polymers.
Use in Agrochemicals
Compounds with trifluoromethyl groups, including “2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene”, are often used in the synthesis of agrochemicals . The trifluoromethyl group can improve the efficacy and selectivity of pesticides and herbicides.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromobut-3-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMAQLNOGFQDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)


![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)